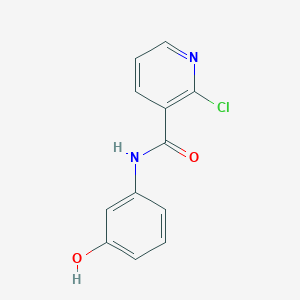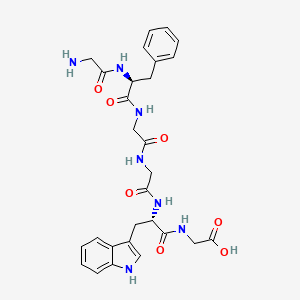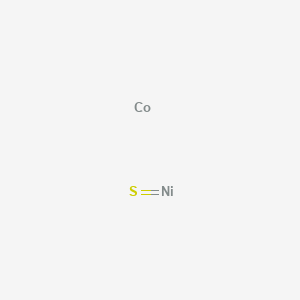phosphanium iodide CAS No. 60066-86-6](/img/structure/B14613819.png)
[4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxolane moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride are often used in substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its analogs.
Substitution: Various substituted phosphonium salts.
科学研究应用
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can also serve as a phase-transfer catalyst in certain reactions.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine
In medicine, phosphonium salts are explored for their potential use in targeting mitochondria, which could be useful in developing treatments for diseases involving mitochondrial dysfunction.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the dioxolane and phosphonium groups.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide involves its interaction with cellular membranes due to the lipophilic nature of the triphenylphosphonium group. This allows the compound to cross lipid bilayers and potentially target intracellular components such as mitochondria. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler analog without the dioxolane ring.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents.
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium bromide: A similar compound with a bromide ion instead of iodide.
Uniqueness
The presence of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide distinguishes it from other phosphonium salts. This structural feature may impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
属性
CAS 编号 |
60066-86-6 |
|---|---|
分子式 |
C25H28IO2P |
分子量 |
518.4 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)butan-2-yl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,21,25H,17-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
QUGAGKQLOIEQJW-UHFFFAOYSA-M |
规范 SMILES |
CC(CCC1OCCO1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

